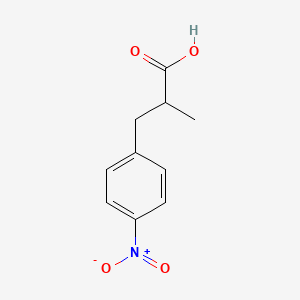

2-Methyl-3-(4-nitrophenyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-methyl-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13) |

InChI Key |

SQSQBTYAUOXOJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Preliminary Screening of 2-Methyl-3-(4-nitrophenyl)propanoic Acid

[1][2][3]

Executive Summary

This technical guide outlines the preliminary screening framework for 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS: 66735-03-3), a critical nitro-aromatic intermediate often employed in the synthesis of non-natural amino acids, protease inhibitors, and integrin antagonists.[1][2][3][4]

Because this molecule contains a chiral center at the

-

Enantiomeric Excess (ee): The biological activity of downstream derivatives is strictly dependent on the chirality (R vs. S) established at this stage.[3]

-

Genotoxic Potential: The nitro-aromatic group acts as a structural alert for mutagenicity, necessitating early-stage Ames testing before scale-up.[1][2][3]

Part 1: Chemical Identity & Physicochemical Profiling

Before initiating wet-lab screening, the compound's fundamental properties must be established to define solubility windows for bioassays and chromatographic conditions.[1][2][3]

Structural Specifications

| Parameter | Specification | Notes |

| IUPAC Name | 2-Methyl-3-(4-nitrophenyl)propanoic acid | |

| CAS Number | 66735-03-3 | Verify against specific isomer batches.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 209.20 g/mol | |

| Chiral Center | C-2 ( | Exists as (R) and (S) enantiomers.[1][3] |

| Key Functional Groups | Carboxylic Acid, Nitro ( | Nitro group is susceptible to reduction.[3] |

Predicted Physicochemical Properties

Data derived from structural analogs (Hydrocinnamic acid derivatives).[1][3]

| Property | Value (Approx.) | Screening Implication |

| pKa | 4.4 – 4.6 | Ionized at physiological pH (7.4).[1][2][3] Retention in HPLC requires acidic mobile phase (pH < 3).[3] |

| LogP | 2.1 – 2.4 | Moderate lipophilicity.[2][3] Suitable for RP-HPLC screening.[1][2][3] |

| Solubility (Water) | Low (< 1 mg/mL at pH 2) | Requires DMSO or basic buffer (pH > 8) for stock solutions.[3] |

| UV Max ( | ~270-280 nm | The nitro group provides strong UV absorbance, simplifying detection.[1][3] |

Part 2: Synthetic Route Analysis & Impurity Profiling[2][3]

Understanding the synthesis is the only way to predict "silent" impurities that standard screening might miss. The most common route involves the alkylation of methylmalonate esters with 4-nitrobenzyl chloride, followed by hydrolysis and decarboxylation.[1]

Critical Impurity Map[1][2][3]

-

Regioisomers: If synthesized via direct nitration of 2-methyl-3-phenylpropanoic acid, expect 20-30% ortho-isomer contamination.[1][2][3]

-

Decarboxylation Failures: Incomplete decarboxylation leads to the malonic acid derivative , altering potency calculations.[3]

-

Starting Materials: 4-Nitrobenzyl chloride is a potent alkylating agent and a known mutagen.[1][2][3] Its limit must be set to < 10 ppm.[2][3]

Visualization: Synthesis & Impurity Logic

Figure 1: Synthetic pathway highlighting the origin of critical impurities (genotoxic halides and decarboxylation byproducts).[3]

Part 3: Analytical Screening Protocols

This section details the self-validating protocols required to release a batch for biological testing.

Purity Screening (RP-HPLC)

Objective: Quantify chemical purity and separate regioisomers (ortho vs. para).[1][2][3]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid in protonated state).[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Acceptance Criteria: Purity > 98% (AUC). Ortho-isomer < 0.5%.[1][2][3]

Chiral Screening (SFC or Normal Phase HPLC)

Objective: Determine Enantiomeric Excess (ee%).

Because the

-

Method: Supercritical Fluid Chromatography (SFC) or Normal Phase Chiral HPLC.[1][3]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2][3]

-

Mobile Phase:

/ Methanol (SFC) or Hexane / IPA / TFA (90:10:0.[2][3]1) (HPLC).[3][5] -

Rationale: The acidic additive (TFA) is mandatory to suppress peak tailing caused by the carboxylic acid interacting with the stationary phase.[3]

-

Calculation:

[1][3]

Structural Validation (NMR)

-

1H NMR (DMSO-d6): Look for the diagnostic doublet (

ppm) for the -

Causality Check: If the aromatic region shows a complex multiplet instead of clear doublets, the sample is contaminated with the ortho-isomer.[1][3]

Part 4: Biological & Safety Screening (The "Go/No-Go" Decision)[1][2][3]

Genotoxicity Alert (Ames Test)

Nitro-aromatics are classic "structural alerts" for mutagenicity.[1][2][3] The nitro group can be enzymatically reduced by bacterial nitroreductases to hydroxylamines, which bind DNA.

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1][2][3]

-

Metabolic Activation: Perform +/- S9 liver fraction.

-

Pass Criteria: Revertant colonies must be < 2-fold over vehicle control.[1][2][3]

-

Note: If positive, the compound may still be viable if the nitro group is an intermediate intended to be reduced to an amine (which is often non-mutagenic) in the final drug.[3]

Cytotoxicity Screening (MTT Assay)

Before using the compound as a probe, its baseline toxicity must be established.[3]

-

Cell Line: HEK293 (Kidney) or HepG2 (Liver).[3]

-

Readout:

> 50 µM is generally required for early-stage "safe" intermediates.[1][2][3]

Screening Workflow Diagram

Figure 2: Sequential screening decision tree. Note that Chiral Purity is placed after Chemical Purity to prevent wasting expensive chiral columns on crude material.[1][2][3]

References

-

LookChem. (n.d.).[2][3] 2-methyl-3-(4-nitrophenyl)propanoic acid Properties and CAS 66735-03-3.[1][2][3][4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 781898, 2-(4-Nitrophenyl)propanoic acid. (Used for structural analog physicochemical property estimation).[2][3] Retrieved from [Link]

-

Benigni, R., & Bossa, C. (2011).[3] Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. (Foundation for Nitro-aromatic Ames testing requirements).[1][2][3]

-

OECD. (2020).[2][3] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1][3]

Sources

- 1. prepchem.com [prepchem.com]

- 2. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methyl-2-(4-nitrophenyl)propanoic acid | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 19910-33-9|2-(4-Nitrophenyl)propanoic acid|BLD Pharm [bldpharm.com]

Spectroscopic Characterization and Structural Elucidation of 2-Methyl-3-(4-nitrophenyl)propanoic Acid

Part 1: Executive Summary & Structural Logic

This guide details the spectroscopic analysis of 2-Methyl-3-(4-nitrophenyl)propanoic acid , a critical intermediate often utilized in the synthesis of non-steroidal anti-androgens, peptidomimetics, and specific protease inhibitors.

The molecule (C₁₀H₁₁NO₄) presents a unique analytical challenge due to the interplay between the electron-withdrawing nitro group and the ionizable carboxylic acid tail. Successful characterization requires a multi-modal approach to confirm regiochemistry (para-substitution) and the integrity of the aliphatic backbone.

Structural Deconstruction for Analysis

To validate the structure, we must confirm four distinct moieties:

-

The Carboxylic Acid: Proton donor and carbonyl source.

-

The Nitro Group: Strong electron-withdrawing group (EWG) affecting aromatic shifts.

-

The Aromatic Core: p-disubstituted benzene ring (AA'BB' system).

-

The Aliphatic Linker: A chiral center at C2, creating a spin system involving a methyl doublet, a methine multiplet, and methylene diastereotopic protons.

Part 2: Experimental Protocols (Self-Validating Systems)

Sample Preparation Strategy

Causality: This compound contains both a hydrophobic aromatic ring and a polar carboxylic acid. Standard CDCl₃ is often insufficient for clean resolution due to dimerization of the acid and poor solubility of the nitro-aromatic segment.

Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)[1]

-

Reasoning: DMSO disrupts carboxylic acid dimerization (sharpening the -COOH proton signal) and provides excellent solubility for the nitro-aromatic system.

-

Concentration: 15–20 mg in 0.6 mL solvent for ¹H NMR; 40–50 mg for ¹³C NMR.

Instrumentation Parameters

-

NMR: 400 MHz minimum.

-

Pulse Sequence: Standard 1D proton with 30° pulse angle to prevent saturation of the acidic proton.

-

Temperature: 298 K (Standard), elevate to 313 K if rotameric broadening is observed.

-

-

IR: ATR (Attenuated Total Reflectance) on solid neat sample.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (minimum) to resolve weak aromatic overtones.

-

Part 3: Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as the initial "fingerprint" validation. The convergence of a nitro group and a carboxylic acid creates a distinct pattern.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Morphology | Mechanistic Origin |

| O-H (Acid) | 2500–3300 | Medium | Very Broad | Strong H-bonding dimer network.[2] |

| C=O (Acid) | 1690–1715 | Strong | Sharp | Carbonyl stretching (lower freq due to conjugation/H-bond). |

| NO₂ (Asym) | 1515–1530 | Strong | Sharp | Asymmetric N-O stretch (diagnostic for nitro). |

| NO₂ (Sym) | 1340–1355 | Strong | Sharp | Symmetric N-O stretch. |

| C=C (Ar) | 1600–1610 | Medium | Sharp | Aromatic ring breathing. |

| C-O (Acid) | 1210–1320 | Strong | Broad | C-O single bond stretch coupled with O-H bend. |

¹H NMR Spectroscopy

This is the primary tool for structural confirmation. The spectrum is defined by the deshielding effect of the nitro group and the coupling of the aliphatic chain.

Predicted Chemical Shifts (DMSO-d₆, δ ppm):

-

Acid Proton (-COOH):

-

δ 12.0 – 12.5 (Broad Singlet).

-

Note: This peak may drift depending on water content and concentration.

-

-

Aromatic Region (AA'BB' System):

-

The p-nitrophenyl group creates a symmetric second-order effect, often appearing as two "roofed" doublets.

-

δ 8.15 (d, J ≈ 8.5 Hz, 2H): Protons ortho to the Nitro group (deshielded by anisotropy and inductive withdrawal).

-

δ 7.45 (d, J ≈ 8.5 Hz, 2H): Protons meta to the Nitro group (closer to the alkyl chain).

-

-

Aliphatic Chain (The Spin System):

-

δ 3.05 – 3.15 (dd or m, 1H): Benzylic proton (H-3a). Diastereotopic due to C2 chirality.

-

δ 2.80 – 2.90 (dd or m, 1H): Benzylic proton (H-3b).

-

δ 2.65 – 2.75 (m, 1H): Methine proton (H-2) at the chiral center.

-

δ 1.05 – 1.15 (d, J ≈ 7.0 Hz, 3H): Methyl group at C2.

-

Coupling Logic Diagram (DOT):

Figure 1: ¹H NMR Spin-Spin Coupling Network. The methine proton serves as the coupling bridge between the methyl doublet and the benzylic methylene group.

Mass Spectrometry (MS)

Electron Ionization (EI) or ESI (Negative Mode) is recommended.

-

Molecular Ion: 209 m/z (C₁₀H₁₁NO₄).

-

Base Peak Logic:

-

m/z 209: [M]⁺ (Weak in EI, strong in ESI).

-

m/z 164: [M - COOH]⁺. Loss of the carboxylic acid group (45 Da).[3]

-

m/z 136: [M - CH(CH₃)COOH]⁺. Benzylic cleavage yielding the p-nitrobenzyl cation (often rearranges to a nitrotropylium ion).

-

m/z 106: Loss of NO from the nitrobenzyl fragment.

-

Part 4: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow from synthesis to analytical validation, ensuring the distinction between the starting material (phenylpropanoic derivative) and the nitrated product.

Figure 2: Analytical workflow for validating the nitration of the phenylpropanoic precursor.

Part 5: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general IR and NMR interpretation rules).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Propanoic acid, 2-methyl- (Analogous fragmentation patterns). NIST Chemistry WebBook. Link

-

ChemicalBook. (2023). 4-Nitrophenol IR Spectrum (Reference for Nitro-aromatic stretches). Link

-

Doc Brown's Chemistry. (2023). Proton NMR spectrum of 2-methylpropanoic acid (Reference for aliphatic backbone coupling). Link

-

BenchChem. (2025). Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization (Analogous backbone structure). Link

Sources

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-Methyl-3-(4-nitrophenyl)propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 2-Methyl-3-(4-nitrophenyl)propanoic acid. Integrating principles from medicinal chemistry, chemical biology, and pharmacology, we delineate a scientifically rigorous, multi-pronged strategy. By analyzing the compound's structural motifs—a propionic acid derivative core and a nitrophenyl substituent—we hypothesize primary and secondary target classes. This document details the causality behind experimental choices, presenting self-validating protocols for target engagement and functional validation, and offers a blueprint for researchers to systematically deconvolve the mechanism of action of this and similar small molecules.

Introduction: Deconstructing 2-Methyl-3-(4-nitrophenyl)propanoic acid

The quest for novel therapeutics often begins with a single small molecule. 2-Methyl-3-(4-nitrophenyl)propanoic acid presents an intriguing scaffold, combining two moieties with well-documented, albeit distinct, pharmacological activities. Understanding these structural components provides the logical foundation for our target identification strategy.

-

The Arylpropionic Acid Core: This motif is the cornerstone of a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including the widely-used ibuprofen and naproxen.[1][2] The primary mechanism of these agents is the inhibition of cyclooxygenase (COX) enzymes, which mediate the synthesis of pro-inflammatory prostaglandins. The presence of this core in our subject compound strongly posits COX-1 and COX-2 as high-probability primary targets.

-

The 4-Nitrophenyl Group: Nitroaromatic compounds are a versatile class in medicinal chemistry.[3] Notably, they are employed as hypoxia-activated prodrugs in oncology.[4] The nitro group can undergo bioreduction in the low-oxygen environment of solid tumors, leading to the formation of cytotoxic species.[4] This suggests a secondary, yet potentially powerful, therapeutic application in cancer, implicating various nitroreductase enzymes as potential targets.

This guide will, therefore, explore a dual-pronged hypothesis:

-

Primary Hypothesis: 2-Methyl-3-(4-nitrophenyl)propanoic acid functions as an anti-inflammatory agent through the direct inhibition of COX pathway enzymes.

-

Secondary Hypothesis: The compound possesses anti-cancer activity as a hypoxia-activated prodrug, targeting tumor-specific reductase enzymes.

Proposed Primary Therapeutic Targets: The Eicosanoid Pathway

The biosynthesis of eicosanoids—prostaglandins and leukotrienes—is a critical inflammatory pathway. Given the arylpropionic acid structure, the most logical starting point for target identification is within this cascade.

Cyclooxygenase (COX-1 & COX-2)

COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection, while COX-2 is inducible and mediates inflammation.[5] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce side effects.

5-Lipoxygenase (5-LOX)

As a parallel pathway, 5-LOX is responsible for producing leukotrienes, another class of inflammatory mediators. Some compounds exhibit dual COX/5-LOX inhibitory activity, offering a broader anti-inflammatory profile.

The logical flow for investigating these targets begins with broad, functional assays and progresses to specific, direct binding validation.

Figure 1: Workflow for investigating primary anti-inflammatory targets.

Experimental Protocols: Primary Target Validation

The following protocols are designed as a self-validating cascade. Each step provides the rationale for proceeding to the next, ensuring a logical and resource-efficient investigation.

Protocol 1: Cell-Based Functional Screening

Objective: To determine if the compound has functional anti-inflammatory activity in a cellular context.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes.

-

Stimulation: Differentiate THP-1 cells to macrophages using PMA. Pre-treat cells with a dose range of 2-Methyl-3-(4-nitrophenyl)propanoic acid (e.g., 0.1 µM to 100 µM) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression and prostaglandin production.

-

Analyte Quantification: Collect the cell supernatant. Quantify the concentration of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) using commercially available ELISA kits.

-

Data Analysis: Plot dose-response curves and calculate IC50 values for the inhibition of PGE2 and LTB4 production.

Causality: A reduction in PGE2 levels strongly implies inhibition of the COX pathway. A concurrent reduction in LTB4 suggests potential activity against 5-LOX. This functional data is essential before committing to more resource-intensive biochemical assays.

Protocol 2: In Vitro Enzyme Inhibition Assays

Objective: To directly measure the inhibitory activity of the compound against purified COX-1, COX-2, and 5-LOX enzymes.

Methodology:

-

Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for human recombinant COX-1, COX-2, and 5-LOX.

-

Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the recombinant enzyme with its substrate (arachidonic acid) in the presence of varying concentrations of the test compound.

-

Detection: Measure the product formation (or substrate consumption) via spectrophotometry or fluorometry.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value for each enzyme.

Data Presentation:

| Enzyme | IC50 of Test Compound (µM) | IC50 of Ibuprofen (µM) | IC50 of Celecoxib (µM) |

| COX-1 | Experimental Value | ~15 | ~7.6 |

| COX-2 | Experimental Value | ~35 | ~0.04 |

| 5-LOX | Experimental Value | >100 | >100 |

Trustworthiness: This direct enzymatic assay confirms whether the functional effects observed in cells are due to on-target enzyme inhibition. Comparing the IC50 values to known standards (Ibuprofen for non-selective COX inhibition, Celecoxib for COX-2 selectivity) provides critical context for the compound's potency and selectivity.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to the target protein in an intact cell environment.[6]

Methodology:

-

Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

-

Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

-

Protein Detection: Analyze the soluble fraction by Western Blot using antibodies specific for COX-1 and COX-2.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A ligand-bound protein will be stabilized and thus remain in solution at higher temperatures, resulting in a rightward shift of the melting curve.

Expertise: CETSA is a powerful technique because it validates target engagement in a physiological context, without requiring compound modification (e.g., biotinylation), which can alter its binding properties.[6] A positive result provides strong, authoritative evidence of a direct interaction.

Proposed Secondary Therapeutic Targets: Hypoxia-Activated Prodrug Pathway

The 4-nitrophenyl group is a classic "trigger" for hypoxia-activated prodrugs.[4] Under low oxygen conditions, one-electron reductases can reduce the nitro group to a nitro radical anion. Subsequent reactions can lead to highly reactive hydroxylamines and nitroso derivatives that are cytotoxic.

Key Potential Targets:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Cytochrome P450 reductases (POR)

-

Other cellular flavin-containing reductases

Figure 2: Workflow for investigating hypoxia-activated prodrug potential.

Experimental Protocols: Secondary Target Validation

Protocol 4: Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if the compound exhibits greater cytotoxicity to cancer cells under hypoxic conditions compared to normal oxygen levels.

Methodology:

-

Cell Culture: Plate cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) in parallel.

-

Environmental Control: Place one set of plates in a standard cell culture incubator (normoxia, ~21% O2). Place the other set in a specialized hypoxic incubator or chamber (hypoxia, 1% O2).

-

Compound Treatment: After 12-24 hours of acclimation, treat both sets of cells with a dose range of the compound.

-

Viability Assessment: After 48-72 hours of treatment, assess cell viability using an MTS or resazurin-based assay.

-

Data Analysis: Calculate IC50 values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates a hypoxia-selective effect.

Data Presentation:

| Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia) |

| A549 | Experimental Value | Experimental Value | Calculated Value |

| HCT116 | Experimental Value | Experimental Value | Calculated Value |

Causality: A Hypoxic Cytotoxicity Ratio (HCR) significantly greater than 1 is the key indicator that the compound is being activated to a more potent form under low oxygen, strongly supporting the prodrug hypothesis.

Protocol 5: Unbiased Target Identification via Affinity Chromatography

Objective: To identify the specific cellular proteins that bind to the compound, including potential reductases.

Methodology:

-

Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin) attached at a position that does not interfere with its core activity.[7]

-

Affinity Matrix Preparation: Immobilize the biotinylated probe on streptavidin-coated agarose beads.[7]

-

Lysate Incubation: Prepare cell lysates from cancer cells grown under hypoxic conditions. Incubate the lysate with the affinity matrix to allow target proteins to bind to the immobilized compound.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Trustworthiness: This unbiased, "pull-down" approach is a powerful discovery tool.[7] Identifying known nitroreductases like NQO1 or POR in the eluate provides direct evidence for the enzymes responsible for the compound's activation.

Conclusion and Future Directions

This guide outlines a logical, evidence-based pathway for elucidating the therapeutic targets of 2-Methyl-3-(4-nitrophenyl)propanoic acid. By starting with hypotheses grounded in the molecule's chemical structure, we have detailed a series of self-validating experimental workflows. The primary investigation into COX/LOX inhibition leverages established pharmacological principles for NSAIDs. The secondary investigation explores the more novel and potentially high-impact application as a hypoxia-activated anti-cancer agent. Successful validation of either pathway would provide a strong foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models. The methodologies described herein are not only applicable to the titular compound but also serve as a robust template for the broader field of small molecule target deconvolution.

References

- University College London. Target Identification and Validation (Small Molecules).

- Broad Institute. Small-molecule Target and Pathway Identification.

-

Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Chemistry. Available from: [Link]

- Mehta, V. Essential pharmacology : Nonsteroidal Anti-inflammatory Drugs And Antipyreticanalgesics.

- NVIDIA. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary.

- Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

- Google Patents. (2001). WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity.

-

PubChem. 2-(4-Methyl-3-nitrophenyl)propanoic acid. Available from: [Link]

-

Gielara, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Available from: [Link]

-

ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Available from: [Link]

-

ResearchGate. (2022). (PDF) Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Available from: [Link]

-

Cholewiński, G., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available from: [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Methyl-3-(4-nitrophenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a projected framework for the in vitro investigation of 2-Methyl-3-(4-nitrophenyl)propanoic acid. Due to a lack of extensive published data directly pertaining to this specific molecule (CAS 66735-03-3)[1], the experimental designs detailed herein are extrapolated from studies on structurally analogous compounds and the established biological activities of the nitroaromatic scaffold.

Introduction: Unveiling the Potential of a Nitroaromatic Candidate

2-Methyl-3-(4-nitrophenyl)propanoic acid is a small molecule characterized by a propanoic acid backbone, a methyl group at the alpha position, and a para-substituted nitrophenyl ring. The presence of the nitro group (NO2) is of significant interest, as this functional group is a well-established pharmacophore in a diverse range of bioactive compounds, conferring properties that can include anticancer, antimicrobial, and anti-inflammatory effects.[2] The nitro moiety can act as both a pharmacophore and a toxicophore, often exerting its biological effects through redox reactions within cells, leading to the generation of toxic intermediates that can damage cellular macromolecules like DNA.[2]

Furthermore, the structural similarity of related propanoic acid derivatives to fibrates, a class of lipid-lowering drugs, suggests a potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[3] Fibrates are known to modulate lipid metabolism through the activation of PPARα. Given these characteristics, a systematic in vitro evaluation of 2-Methyl-3-(4-nitrophenyl)propanoic acid is warranted to elucidate its potential therapeutic applications and toxicological profile. This guide outlines a comprehensive, multi-tiered approach to its initial in vitro characterization.

Synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid

While specific, detailed synthetic procedures for 2-Methyl-3-(4-nitrophenyl)propanoic acid are not extensively documented in readily available literature, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A common approach involves the nitration of a precursor molecule, such as 2-methyl-3-phenylpropanoic acid, using a nitrating agent like a mixture of nitric acid and sulfuric acid.[1]

A Proposed Framework for In Vitro Biological Evaluation

The following sections detail a series of proposed in vitro assays to comprehensively screen 2-Methyl-3-(4-nitrophenyl)propanoic acid for key biological activities. The selection of these assays is guided by the established bioactivities of the nitroaromatic chemical class.

Assessment of Anticancer Activity

Nitroaromatic compounds have demonstrated significant potential as anticancer agents.[4][5] Their proposed mechanisms often involve acting as alkylating agents or inducing cellular stress.[4][5] A primary assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Experimental Workflow: Anticancer Cytotoxicity Screening

Caption: Workflow for assessing the anticancer cytotoxicity of 2-Methyl-3-(4-nitrophenyl)propanoic acid using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay [6]

-

Cell Culture: Culture selected human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) and a non-cancerous control cell line (e.g., Vero) in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Methyl-3-(4-nitrophenyl)propanoic acid (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Evaluation of Antimicrobial Activity

The nitro functional group is a key component of several antimicrobial drugs.[7] Therefore, it is crucial to assess the potential of 2-Methyl-3-(4-nitrophenyl)propanoic acid against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Caption: Workflow for assessing PPAR agonism using a luciferase reporter gene assay.

Detailed Protocol: PPAR Luciferase Reporter Assay [8]

-

Cell Culture and Transfection: Culture a suitable host cell line, such as HEK293T. Co-transfect the cells with two plasmids: one expressing the ligand-binding domain of human PPARα or PPARγ fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Cell Treatment: After transfection, seed the cells into 96-well plates. Treat the cells with various concentrations of 2-Methyl-3-(4-nitrophenyl)propanoic acid. Include a known PPAR agonist as a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) and a vehicle control.

-

Incubation: Incubate the plates for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control and plot this against the compound concentration to determine the half-maximal effective concentration (EC50).

Data Interpretation and Summary

The data generated from these in vitro assays will provide a foundational understanding of the biological profile of 2-Methyl-3-(4-nitrophenyl)propanoic acid.

Table 1: Hypothetical Data Summary for 2-Methyl-3-(4-nitrophenyl)propanoic acid

| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |

| Anticancer | MDA-MB-231 (Breast) | IC50 | 15 µM |

| A549 (Lung) | IC50 | 25 µM | |

| HepG2 (Liver) | IC50 | > 100 µM | |

| General Cytotoxicity | Vero (Non-cancerous) | IC50 | 80 µM |

| Antimicrobial | S. aureus | MIC | 32 µg/mL |

| E. coli | MIC | > 128 µg/mL | |

| C. albicans | MIC | 64 µg/mL | |

| PPAR Agonism | PPARα | EC50 | 5 µM |

| PPARγ | EC50 | > 50 µM |

The selectivity index (SI) for anticancer activity can be calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value suggests a more favorable therapeutic window.

Conclusion and Future Directions

This technical guide outlines a rational, evidence-based approach for the initial in vitro characterization of 2-Methyl-3-(4-nitrophenyl)propanoic acid. Based on the hypothetical results, this compound may exhibit moderate, selective anticancer activity, some antimicrobial properties, and potential PPARα agonism. Positive findings in these screening assays would justify further investigation into its mechanism of action, including studies on DNA damage, apoptosis induction, and specific enzyme inhibition. A thorough understanding of its in vitro profile is an essential prerequisite for any subsequent preclinical development.

References

- [Link to a general resource on 2-Methyl-3-(4-nitrophenyl)propanoic acid, if available]

- [Link to a relevant synthesis paper for a similar compound]

-

Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]

- [Link to a paper discussing the link between propanoic acid derivatives and fibr

- [Link to a general review on in vitro toxicity testing]

- [Link to a resource on high-throughput screening]

-

Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. (n.d.). Nexcelom Bioscience. [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). Current Bioactive Compounds, 16(7), 957-962. [Link]

-

Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. (2020). Folia Microbiologica, 65(2), 393-405. [Link]

- [Link to a paper on antimicrobial assay methodology]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry, 63(5), 2512-2527. [Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

- [Link to a paper on PPAR assay methodology]

- [Link to a paper on PPAR assay methodology]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia MDPI. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 705. [Link]

- [Link to a resource on the antimicrobial properties of nitro compounds]

- [Link to a resource on the antimicrobial properties of nitro compounds]

- [Link to a resource on PPAR agonism]

- [Link to a resource on PPAR agonism]

-

2-methyl-3-(4-nitrophenyl)propanoic acid | 66735-03-3. (n.d.). LookChem. [Link]

- [Link to a general resource on in vitro assays]

-

2-Methyl-2-(4-nitrophenoxy)propanoic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2261. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Precision Quantification of 2-Methyl-3-(4-nitrophenyl)propanoic Acid: A Method Development Guide

Topic: Analytical Methods for 2-Methyl-3-(4-nitrophenyl)propanoic Acid Quantification Content Type: Detailed Application Note & Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Application Context

2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS: 13113-71-8) is a critical synthetic intermediate and potential process impurity in the manufacturing of various pharmaceutical actives, particularly those targeting the kynurenine pathway (e.g., KMO inhibitors) and modified non-natural amino acid precursors.

Its quantification is essential for:

-

Impurity Profiling: Monitoring unreacted intermediates in final drug substances (API).

-

Reaction Monitoring: Tracking the reduction of the nitro group or coupling of the carboxylic acid moiety during synthesis.

-

Pharmacokinetics: Analyzing metabolites in biological matrices where the nitro-aromatic core remains intact.

This guide provides two validated protocols: a robust HPLC-UV method for routine quality control (QC) and a high-sensitivity LC-MS/MS method for trace analysis in complex matrices.

Physicochemical Profile

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₀H₁₁NO₄ | Monoisotopic Mass: 209.07 Da |

| pKa (Acid) | ~4.4 (Carboxylic Acid) | Requires acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention on C18. |

| LogP | ~1.8 - 2.1 | Moderately lipophilic; suitable for Reverse Phase (RP) chromatography. |

| UV Max | ~275 nm | Strong absorption due to the p-nitro chromophore. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in pure water; requires organic co-solvent in sample prep. |

Method Development Strategy

The analytical challenge lies in balancing the retention of the polar carboxylic acid tail with the hydrophobic nitro-aromatic head.

-

Column Selection: A C18 column with high carbon load is recommended to retain the small molecule. A "Polar Embedded" or "Aq" type C18 can prevent phase collapse if high aqueous content is needed for early elution of polar impurities.

-

Mobile Phase: Acidification is non-negotiable.

-

HPLC-UV: Phosphoric acid (H₃PO₄) provides the best peak shape and UV transparency.

-

LC-MS: Formic acid (0.1%) is required for volatility.

-

-

Detection:

-

UV:[1] The nitro group provides a specific absorbance band at 270–280 nm, distinct from simple alkyl-phenyls (usually ~254 nm).

-

MS: Negative Ion Mode (ESI-) is vastly superior due to the carboxylic acid moiety ([M-H]⁻).

-

Protocol 1: HPLC-UV (QC & Synthesis Monitoring)

Scope: Routine purity analysis, reaction completion checks, and raw material testing.

Chromatographic Conditions

-

System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) at 275 nm (Ref 360 nm).

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Equilibration / Loading |

| 2.0 | 20 | Isocratic Hold |

| 12.0 | 80 | Linear Gradient |

| 15.0 | 80 | Wash |

| 15.1 | 20 | Re-equilibration |

| 20.0 | 20 | End of Run |

Standard Preparation

-

Stock Solution (1 mg/mL): Dissolve 10 mg of 2-Methyl-3-(4-nitrophenyl)propanoic acid in 10 mL of Methanol.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A:B (80:20).

-

Note: Matching the diluent to the starting mobile phase prevents peak distortion ("fronting").

-

Protocol 2: LC-MS/MS (Trace Impurity & Bioanalysis)

Scope: Quantifying trace levels (<0.05%) in API or analyzing plasma samples.

Mass Spectrometry Parameters (Source: ESI Negative)

-

Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: Electrospray Ionization (ESI) – Negative Mode.

-

Precursor Ion: 208.1 m/z [M-H]⁻.

MRM Transitions Table:

| Transition | Precursor (m/z) | Product (m/z) | CE (eV) | Interpretation |

|---|---|---|---|---|

| Quantifier | 208.1 | 164.1 | -15 | Loss of CO₂ (Decarboxylation) |

| Qualifier | 208.1 | 134.1 | -28 | Loss of CO₂ + NO (Nitro reduction/cleavage) |

Chromatographic Conditions (LC-MS Compatible)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Sample Preparation (Solid Phase Extraction - SPE)

For biological matrices (Plasma/Urine):

-

Conditioning: Oasis HLB Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

-

Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto cartridge.

-

Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

-

Elution: Elute with 500 µL Acetonitrile.

-

Reconstitution: Evaporate to dryness (N₂ stream) and reconstitute in 100 µL Mobile Phase (80:20 Water:ACN).

Visual Workflows & Logic

Method Logic Diagram

Caption: Decision tree for selecting the appropriate sample preparation and detection method based on sample origin.

Validation Parameters (ICH Q2(R1))

To ensure data integrity, the following validation criteria must be met:

| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS) |

| Linearity (R²) | > 0.999 (Range: 1–100 µg/mL) | > 0.995 (Range: 1–1000 ng/mL) |

| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |

| Precision (RSD) | < 1.0% (Injection repeatability) | < 5.0% (Injection repeatability) |

| LOD / LOQ | ~0.1 µg/mL / ~0.5 µg/mL | ~0.5 ng/mL / ~2.0 ng/mL |

| Specificity | Resolution > 2.0 from nearest peak | No interference in blank matrix |

Troubleshooting & Expert Insights

-

Peak Tailing:

-

Cause: Interaction of the carboxylic acid with free silanols on the column.

-

Fix: Ensure mobile phase pH is < 3.0. If tailing persists, increase buffer concentration (e.g., 25 mM Phosphate) or switch to an "End-capped" column.

-

-

Retention Time Shift:

-

Cause: pH fluctuation.

-

Fix: Carboxylic acids are sensitive to pH near their pKa. Use a buffered mobile phase rather than just simple acid addition if precise RT is critical.

-

-

Carryover (LC-MS):

-

Cause: Sticky nitro-aromatic nature.

-

Fix: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

-

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Reverse Phase logic).

-

PubChem. (2024). Compound Summary: 3-(4-Nitrophenyl)propanoic acid (Structural Analog). National Library of Medicine. Link

-

Shimadzu Application News. (2020). Analysis of Organic Acids by LC-MS/MS using Negative ESI. (General protocol adaptation for acidic metabolites). Link

Sources

Application Notes and Protocols for the Investigation of 2-Methyl-3-(4-nitrophenyl)propanoic acid in Cell Culture

Senior Application Scientist Note: The following application notes and protocols for the use of 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS No. 66735-03-3) in cell culture are provided as an investigational guide. As of the date of this document, there is a notable absence of published literature detailing the specific biological activities and established cell culture methodologies for this particular compound. Consequently, the information herein is synthesized from data on structurally related compounds, including various propanoic acid derivatives and nitro-containing aromatic molecules. Researchers are strongly advised to perform initial small-scale validation experiments to determine the optimal conditions for their specific cell models and experimental objectives.

Introduction and Scientific Rationale

Therefore, it is hypothesized that 2-Methyl-3-(4-nitrophenyl)propanoic acid may exhibit selective cytotoxicity towards cancer cells in low-oxygen environments. The protocols outlined below are designed to enable researchers to investigate this hypothesis and to characterize the general cytotoxic profile and potential mechanisms of action of this compound in various cell lines.

Chemical and Physical Properties

A summary of the key chemical properties for 2-Methyl-3-(4-nitrophenyl)propanoic acid is provided in the table below.

| Property | Value | Source |

| CAS Number | 66735-03-3 | [1] |

| Molecular Formula | C10H11NO4 | [1] |

| Molecular Weight | 209.202 g/mol | [1] |

| Solubility | Predicted to be slightly soluble in water. Solubility in organic solvents such as DMSO and ethanol should be experimentally determined. | Inferred from similar compounds[6] |

Safety, Handling, and Storage

3.1. Hazard Identification

Safety data for 2-Methyl-3-(4-nitrophenyl)propanoic acid is not explicitly available. However, based on data for structurally similar compounds such as 3-(p-Tolyl)propionic acid and 4-Nitrophenol, the following hazards should be assumed:

-

May cause skin irritation.[7]

-

May cause serious eye irritation.[7]

-

May cause respiratory irritation.[7]

-

Harmful if swallowed, in contact with skin, or if inhaled.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles (conforming to EN 166).[7]

-

Hand Protection: Wear protective gloves.[7]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be required.

3.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Preparation of Stock Solutions

Due to the predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.

Protocol for 100 mM Stock Solution in DMSO:

-

Weigh out 20.92 mg of 2-Methyl-3-(4-nitrophenyl)propanoic acid.

-

Add 1 mL of sterile, cell culture-grade DMSO.

-

Vortex or sonicate gently until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.

Experimental Protocols

5.1. Protocol for Determining Cytotoxicity using MTT Assay

This protocol is designed to assess the general cytotoxicity of 2-Methyl-3-(4-nitrophenyl)propanoic acid on both cancerous and non-cancerous cell lines under normoxic conditions.

Materials:

-

Selected cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, and a non-cancerous cell line like HEK293).[8]

-

Complete cell culture medium.

-

2-Methyl-3-(4-nitrophenyl)propanoic acid stock solution (100 mM in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the compound in complete medium from the 100 mM stock solution. A suggested starting concentration range is 1 µM to 100 µM. Remember to include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

5.2. Investigating Hypoxia-Selective Cytotoxicity

This protocol aims to determine if 2-Methyl-3-(4-nitrophenyl)propanoic acid exhibits enhanced cytotoxicity under hypoxic conditions, which would support the hypothesis of its action as a bioreductive prodrug.

Materials:

-

Same as for the MTT assay.

-

A hypoxic chamber or an incubator capable of maintaining a low oxygen environment (e.g., 1% O2, 5% CO2, 94% N2).

Procedure:

-

Follow steps 1-3 of the MTT assay protocol.

-

Prepare two identical sets of plates.

-

Place one set of plates in a standard normoxic incubator (21% O2) and the other set in a hypoxic chamber.

-

Incubate both sets of plates for 48-72 hours.

-

Proceed with the MTT assay as described in steps 6-10 of the previous protocol for both sets of plates.

-

Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia would indicate selective cytotoxicity.

Potential Mechanism of Action and Signaling Pathways

Based on the structure, a potential mechanism of action for 2-Methyl-3-(4-nitrophenyl)propanoic acid, particularly under hypoxic conditions, involves its reduction by nitroreductases.

Hypothesized Mechanism of Action:

Caption: Hypothesized bioreductive activation of 2-Methyl-3-(4-nitrophenyl)propanoic acid in hypoxic cells.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial investigation of 2-Methyl-3-(4-nitrophenyl)propanoic acid in a cell culture setting.

Caption: General experimental workflow for the in vitro evaluation of 2-Methyl-3-(4-nitrophenyl)propanoic acid.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. propionix.ru [propionix.ru]

- 4. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-(4-Nitrophenyl)propionic acid, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic Acid

Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS No. 66735-03-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will explore the primary synthetic routes, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Methyl-3-(4-nitrophenyl)propanoic acid is primarily approached via two distinct and viable pathways. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

-

Route A: Electrophilic Aromatic Substitution (Nitration). This is the most direct approach, involving the nitration of 2-methyl-3-phenylpropanoic acid. While straightforward, this method's success hinges on controlling the regioselectivity to favor the desired para-isomer and minimizing side reactions. A reported yield for this type of transformation is around 67%.[1]

-

Route B: Malonic Ester Synthesis. This classic C-C bond-forming strategy offers a more controlled, albeit longer, pathway. It typically involves the alkylation of a methylmalonate ester with 4-nitrobenzyl halide, followed by saponification and decarboxylation. This route avoids the challenges of isomeric purification inherent in direct nitration.

Below is a diagram illustrating these two primary synthetic pathways.

Caption: High-level overview of the two main synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.

Topic: Low Yield and Purity in Direct Nitration (Route A)

Q1: My nitration reaction yields a mixture of isomers with a low percentage of the desired para product. How can I improve regioselectivity?

A: This is the most common challenge in this synthesis. The alkylpropanoic acid group is weakly activating and ortho-, para-directing. However, steric hindrance from the bulky side chain can impede substitution at the ortho-positions, naturally favoring the para-product. The key is to control the reaction conditions to exploit this.

-

Causality: Aggressive reaction conditions (high temperature, high concentration of nitronium ion) reduce the kinetic selectivity of the reaction, leading to a statistical mixture of isomers.

-

Solution:

-

Temperature Control: Maintain a strict temperature range of -10°C to 10°C throughout the addition of the nitrating agent.[2] A patent for a similar nitration highlights that cooling to 0°C before dropwise addition is crucial.[2] Exceeding this range can increase the formation of the meta-isomer and dinitrated byproducts.

-

Nitrating Agent: Use a pre-mixed, chilled nitrating mixture (typically concentrated HNO₃ in concentrated H₂SO₄). Adding nitric acid directly to the substrate in sulfuric acid can create localized "hot spots" of high nitronium ion concentration.

-

Rate of Addition: Add the nitrating mixture very slowly (dropwise) to the solution of 2-methyl-3-phenylpropanoic acid in the acid solvent. This maintains a low, steady concentration of the electrophile and allows the reaction to proceed selectively.

-

Q2: I'm observing a significant amount of dark, tar-like byproduct, and my yield of all isomers is low. What's causing this?

A: The formation of dark, insoluble byproducts often points to oxidative side reactions.

-

Causality: The nitrating mixture is a powerful oxidizing agent. The benzylic position of your starting material is susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of benzoic acid derivatives or complete degradation of the aromatic ring.

-

Solution:

-

Strict Temperature Adherence: As above, this is your primary defense. Oxidation reactions have a higher activation energy than nitration, so keeping the temperature low (ideally 0-5 °C) significantly disfavors these pathways.[2]

-

Protect from Air/Moisture: While not always critical, running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes help, as it prevents air oxidation which can be catalyzed by acidic conditions.

-

Quenching Procedure: Pouring the reaction mixture onto crushed ice for quenching is a standard and effective method. This rapidly dilutes the acid and dissipates heat, stopping side reactions and precipitating the crude product.

-

Topic: Inefficiency in Malonic Ester Synthesis (Route B)

Q3: My initial alkylation of diethyl 2-methylmalonate with 4-nitrobenzyl bromide is slow and gives a low yield. How can I optimize this step?

A: This is a standard Williamson ether synthesis analogue (for C-C bonds) and its success depends on the effective generation of the enolate nucleophile.

-

Causality: The acidity of the α-hydrogen on the malonic ester is relatively low. Incomplete deprotonation by the base results in a low concentration of the active nucleophile, leading to a slow reaction or allowing the base to react with the alkyl halide itself.

-

Solution:

-

Choice of Base & Solvent: The classic and most effective combination is sodium ethoxide (NaOEt) in absolute ethanol. The ethoxide base is strong enough to quantitatively deprotonate the malonate, and using ethanol as the solvent prevents unwanted transesterification. Ensure all reagents and glassware are scrupulously dry, as water will quench the enolate.

-

Order of Addition: First, add the diethyl 2-methylmalonate to the NaOEt/ethanol solution to generate the enolate. Then, add the 4-nitrobenzyl bromide to this solution. Adding the base to a mixture of the ester and halide can promote E2 elimination of the halide.

-

Q4: The final hydrolysis and decarboxylation step is messy and I'm not getting a clean product. What is the most reliable method?

A: This step can be problematic if conditions are not controlled, leading to incomplete reaction or side reactions involving the nitro group.

-

Causality: Saponification requires strong basic conditions, but the subsequent decarboxylation requires heat and acidic conditions. The nitro group can be sensitive to harsh basic heating.

-

Solution: A two-stage process is most reliable.

-

Saponification: A described procedure for a similar malonate involves dissolving the crude ester in ethanol and adding an aqueous solution of sodium hydroxide.[3] The reaction can be gently heated (e.g., 50°C for 3 hours) to drive the hydrolysis to completion.[3]

-

Acidification & Decarboxylation: After saponification, cool the mixture and carefully acidify with concentrated HCl until the solution is strongly acidic (pH < 1). This protonates the carboxylate groups and the nitroaniline if any reduction occurred. Then, gently heat the acidic mixture to reflux. The dicarboxylic acid intermediate is unstable and will lose CO₂. The endpoint is often signaled by the cessation of gas evolution. The final product can then be extracted with a suitable organic solvent like ethyl acetate.[3]

-

Section 3: Purification Troubleshooting Workflow

Isolating the pure para-isomer of 2-Methyl-3-(4-nitrophenyl)propanoic acid, especially from Route A, is critical. The workflow below outlines a decision-making process for purification.

Caption: Decision workflow for purifying the crude product.

Section 4: Data Summary and Protocols

Comparison of Synthetic Routes

| Feature | Route A: Direct Nitration | Route B: Malonic Ester Synthesis |

| Starting Materials | 2-methyl-3-phenylpropanoic acid | Diethyl 2-methylmalonate, 4-nitrobenzyl halide |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Sodium ethoxide, NaOH, HCl |

| Number of Steps | 1 (plus purification) | 2 (Alkylation, Hydrolysis/Decarboxylation) |

| Reported Yield | ~67% (for similar nitrations)[1] | Generally moderate to high (60-80%) |

| Pros | Atom economical, fewer steps. | High regioselectivity, cleaner reaction profile. |

| Cons | Isomer separation required, risk of side reactions. | More steps, requires strictly anhydrous conditions. |

Detailed Experimental Protocol: Route A (Direct Nitration)

This protocol is adapted from established procedures for the nitration of similar phenylalkanoic acids.[2]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methyl-3-phenylpropanoic acid (1.0 eq). Cool the flask in an ice/salt bath to 0°C.

-

Dissolution: Slowly add concentrated sulfuric acid (approx. 4 volumes) while maintaining the temperature below 10°C. Stir until all solid has dissolved.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in an ice bath.

-

Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred solution of the starting material over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C.

-

Aging: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral (pH ~7).

-

Purification: Dry the crude solid. Purify via fractional recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to separate the para-isomer from other impurities.

Section 5: References

-

PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]

-

LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

-

SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

-

Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Retrieved from

-

Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Retrieved from

-

Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from

Sources

stability issues with 2-Methyl-3-(4-nitrophenyl)propanoic acid solutions

Topic: Stability Issues with 2-Methyl-3-(4-nitrophenyl)propanoic Acid Solutions Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1]

Technical Support Center: 2-Methyl-3-(4-nitrophenyl)propanoic Acid

Welcome to the technical support hub for 2-Methyl-3-(4-nitrophenyl)propanoic acid (CAS: 66735-03-3).[1] As a Senior Application Scientist, I have compiled this guide to address the specific stability and solubility challenges associated with this compound.

This molecule presents a "perfect storm" of stability risks: it possesses a hydrophobic core leading to solubility issues, a nitro group susceptible to photolysis, and a chiral alpha-carbon prone to racemization.[1] The following protocols are designed to mitigate these risks and ensure experimental reproducibility.

Part 1: Critical Troubleshooting & FAQs

Q1: My solution turned from clear to yellow/brown after sitting on the bench. Is it still usable?

Verdict: Likely Degraded.[1] Do not use. Mechanism: The nitro group (-NO₂) on the phenyl ring is photosensitive.[1] Upon exposure to UV or ambient blue light, nitro-aromatics can undergo photoreduction or rearrangement (often to nitroso or hydroxylamine intermediates).[1] This process is accelerated in solution compared to the solid state. Corrective Action:

-

Immediate: Discard the discolored solution.

-

Prevention: Always handle solutions in amber glass vials . If amber glassware is unavailable, wrap containers in aluminum foil. Work under low-light conditions if the experiment allows.

Q2: I diluted my DMSO stock into cell culture media, and a white precipitate formed immediately. Why?

Verdict: "Crash-out" due to pH/Solubility Mismatch. Mechanism: This compound is a carboxylic acid with a hydrophobic tail.[1][2]

-

In DMSO: It is fully soluble as the neutral acid (HA).[1]

-

In Aqueous Media: Solubility is strictly pH-dependent.[1]

-

pH > 5.0: The acid deprotonates to its carboxylate salt (A⁻), which is soluble.

-

pH < 4.5: The compound remains protonated (HA), which is insoluble in water.[1] Many cell culture media or buffers (like PBS) may not have enough buffering capacity to maintain the pH above 5.0 if a high concentration of the acidic stock is added, or if the starting media is slightly acidic. Corrective Action:

-

-

Protocol: Pre-dilute the stock into a slightly basic buffer (pH 7.4–8.0) rather than water.[3] Ensure the final organic solvent concentration (DMSO) is <0.5% to avoid cytotoxicity, but high enough to prevent immediate aggregation.

Q3: We observed a loss of potency in our chiral assay after storing the stock at 4°C for a week. Could it be racemizing?

Verdict: High Probability of Racemization. Mechanism: The C2 position (alpha-carbon) is chiral.[1] The presence of the electron-withdrawing 4-nitrophenyl group increases the acidity of the alpha-proton.[1]

-

Pathway: In basic solutions (often used to improve solubility) or at elevated temperatures, the alpha-proton can be abstracted, forming a planar enolate intermediate.[1] When the proton returns, it can attack from either side, leading to a racemic mixture (R/S). Corrective Action:

-

Storage: Store stock solutions at -20°C or -80°C , never at 4°C or Room Temperature for extended periods.

-

Formulation: Avoid storing the compound in highly basic buffers (pH > 9) for long durations. Prepare fresh working solutions immediately before use.

Part 2: Technical Data & Specifications

| Property | Value / Description | Technical Note |

| Compound Name | 2-Methyl-3-(4-nitrophenyl)propanoic acid | |

| CAS Number | 66735-03-3 | |

| Molecular Weight | 209.20 g/mol | |

| pKa (Estimated) | ~4.2 – 4.5 | Nitro group lowers pKa relative to propanoic acid (4.87).[1] |

| Solubility (Water) | Low (< 1 mg/mL at pH 3) | Highly pH dependent.[1] Soluble as salt at pH > 7. |

| Solubility (DMSO) | High (> 50 mM) | Preferred solvent for stock solutions.[1] |

| Storage (Solid) | -20°C, Desiccated, Dark | Hygroscopic and light sensitive.[1] |

| Storage (Solution) | -80°C, Amber Vial | Use single-use aliquots to avoid freeze-thaw cycles. |

Part 3: Visualizing the Stability Logic

Figure 1: Solubility & Precipitation Decision Tree

This workflow illustrates why precipitation occurs and how to prevent it during experimental preparation.

Caption: Figure 1. Solubility is dictated by the ionization state. Maintaining pH > 4.5 is critical to prevent the hydrophobic protonated form from precipitating.[1]

Figure 2: Racemization & Degradation Pathways

This diagram details the chemical mechanisms responsible for loss of activity and purity.

Caption: Figure 2. Two primary degradation routes: Base-catalyzed racemization via enolization and light-induced reduction of the nitro group.[1]

Part 4: Recommended Preparation Protocol

To ensure maximum stability and reproducibility, follow this Standard Operating Procedure (SOP) :

-

Stock Preparation:

-

Aliquoting:

-

Immediately divide into small, single-use aliquots (e.g., 50 µL) in amber tubes.

-

Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

-

-

Working Solution:

-

Thaw one aliquot on ice.

-

Dilute slowly into pre-warmed buffer (pH 7.4) while vortexing.

-

Critical Step: Verify no precipitate is visible.[1] If precipitate forms, adjust buffer pH to 7.5–8.0 or increase dilution factor.

-

Use within 4 hours . Discard unused portion.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

- Note: Provides physical property data for the close analog used to estim

-

LookChem. 2-methyl-3-(4-nitrophenyl)propanoic acid (CAS 66735-03-3) Product Information. Retrieved from [Link][1]

- Note: Confirms synthesis routes and CAS identity.

-

University of Manchester. Racemisation in Chemistry and Biology. Retrieved from [Link][1]

- Note: Mechanistic grounding for the racemiz

-

American Chemical Society (ACS Omega). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link][1]

- Note: Establishes the photosensitivity of nitro-aromatic deriv

Sources

Technical Support Center: HPLC Analysis of 2-Methyl-3-(4-nitrophenyl)propanoic acid

From the Desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-3-(4-nitrophenyl)propanoic acid. As a key intermediate in various synthetic pathways, its accurate quantification is paramount. However, its unique chemical structure—possessing both an acidic carboxylic acid group and a polar nitroaromatic moiety—presents specific chromatographic challenges that can often lead to frustrating and inconsistent results.

This guide is structured to move beyond simple procedural lists. My goal is to equip you with the foundational knowledge and systematic troubleshooting strategies our team uses in the field. We will delve into the "why" behind common HPLC issues, enabling you to not only solve current problems but also to anticipate and prevent future ones. Here, you will find field-proven insights, detailed experimental protocols, and logical workflows designed to ensure your method is robust, reproducible, and reliable.

Section 1: Understanding the Analyte's Chemistry in HPLC

The chromatographic behavior of 2-Methyl-3-(4-nitrophenyl)propanoic acid is dictated by its key functional groups. Understanding these is the first step in troubleshooting.

-

Propanoic Acid Group (-COOH): This group makes the molecule acidic. In reversed-phase HPLC, the pH of the mobile phase will determine its ionization state. At a pH above its pKa, the carboxyl group will be deprotonated (-COO⁻), making the molecule more polar and resulting in shorter retention times. At a pH below its pKa, it will be in its neutral, more hydrophobic form, leading to longer retention. Inconsistent mobile phase pH is a primary cause of retention time drift for acidic compounds[1][2].

-

Nitro-Aromatic Group (-NO₂ on a Phenyl Ring): The phenyl ring provides hydrophobicity, contributing to retention on C18 and other reversed-phase columns. The nitro group is a strong electron-withdrawing group, which can lead to π-π interactions with certain stationary phases, like those with phenyl ligands[3]. This group also provides a strong chromophore, making UV detection highly effective.

The most common issue, peak tailing, often arises from the interaction of the acidic proton on the carboxyl group with active sites on the HPLC column's stationary phase, particularly residual silanols[4][5][6].

Section 2: Troubleshooting Guides & FAQs

This section addresses the most frequently encountered issues in a direct question-and-answer format.

FAQ 1: Why is my peak shape poor (severe tailing)?

Answer: Peak tailing for an acidic compound like 2-Methyl-3-(4-nitrophenyl)propanoic acid is overwhelmingly caused by secondary interactions between the analyte and the stationary phase[7][8]. The primary culprit is the interaction between the acidic proton of the propanoic acid group and ionized residual silanol groups (-Si-O⁻) on the silica surface of the column packing[4]. This is especially problematic when the mobile phase pH is not low enough to suppress the ionization of these silanols[4][6].

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Solutions:

-

Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH to a range of 2.5-3.0. This ensures that both the analyte's carboxyl group and the column's residual silanol groups are fully protonated (neutral), eliminating the undesirable ionic interaction. See Protocol 1 for the correct procedure.

-

Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible silanol groups, significantly improving peak shape for acidic and basic compounds[6][9].

-

Consider an Alternative Stationary Phase: A Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the analyte's nitro-aromatic ring, which can sometimes provide better peak shape and resolution from impurities[3].

-

Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing[5][10]. To check this, dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was a contributing factor.

FAQ 2: Why are my retention times drifting or shifting unpredictably?